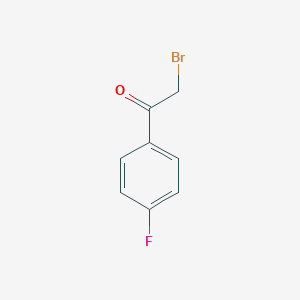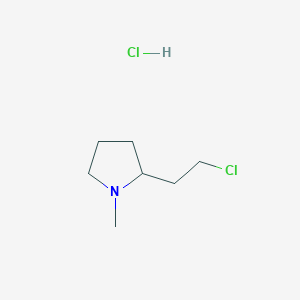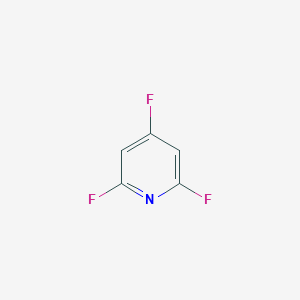
1-(2-呋喃甲酰基)哌嗪
概述
描述
1-(2-Furoyl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a furan ring through a carbonyl group. This compound is known for its bioactive properties and has been studied for various applications in pharmaceutical and chemical research .
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of polymers and materials with specific properties.
作用机制
Target of Action
1-(2-Furoyl)piperazine primarily targets calcium-activated potassium channels . These channels play a crucial role in neuronal excitability, which is fundamental to the functioning of the nervous system. Additionally, this compound has demonstrated its ability to inhibit the activity of enzymes that participate in metabolic pathways like glycolysis and the tricarboxylic acid cycle . It also acts as an inhibitor of butyrylcholinesterase enzyme .
Mode of Action
As an agonist, 1-(2-Furoyl)piperazine binds to calcium-activated potassium channels, enhancing their activity . This interaction results in increased potassium ion flow across the cell membrane, which can modulate neuronal excitability. The compound’s inhibitory action on certain enzymes disrupts their normal function, potentially altering metabolic processes .
Biochemical Pathways
Its inhibitory action on enzymes involved in glycolysis and the tricarboxylic acid cycle suggests that it may impact these metabolic pathways
Result of Action
The molecular and cellular effects of 1-(2-Furoyl)piperazine’s action depend on its specific targets. Its agonistic action on calcium-activated potassium channels can influence neuronal excitability, potentially affecting neurological function . The inhibition of enzymes involved in metabolic pathways could disrupt normal metabolic processes . .
生化分析
Biochemical Properties
1-(2-Furoyl)piperazine has been found to interact with various enzymes and proteins. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain . Inhibition of AChE by 1-(2-Furoyl)piperazine massively disturbs the motility of parasites .
Cellular Effects
The effects of 1-(2-Furoyl)piperazine on cells are primarily related to its interaction with enzymes and proteins. By inhibiting AChE, it can disrupt normal cellular processes, particularly those involving the transmission of nervous signals
Molecular Mechanism
At the molecular level, 1-(2-Furoyl)piperazine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a reversible inhibitor of AChE, thereby disrupting the normal function of this enzyme . This leads to a disturbance in the transmission of nervous signals where acetylcholine is the neurotransmitter .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Furoyl)piperazine can be synthesized through the reaction of 2-furoic acid with piperazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the intermediate 2-furoyl chloride, which then reacts with piperazine to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of 1-(2-Furoyl)piperazine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .
化学反应分析
Types of Reactions: 1-(2-Furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of 1-(2-Furoyl)piperazine.
Substitution: Various substituted piperazine derivatives.
相似化合物的比较
1-(2-Furoyl)piperazine can be compared with other similar compounds, such as:
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Fluorophenyl)piperazine
- 1-(2-Pyridyl)piperazine
Uniqueness: 1-(2-Furoyl)piperazine is unique due to its furan ring, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to interact with various biological targets and contributes to its bioactivity .
属性
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPINFEWFPMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057735 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-95-0 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-FUROYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-(2-Furoyl)piperazine explored in the provided research?
A1: The research highlights two primary applications of 1-(2-Furoyl)piperazine:
- Metal Ion Extraction: A study demonstrated the synthesis of a calix[4]arene derivative functionalized with 1-(2-Furoyl)piperazine. This derivative exhibited a 95% extraction recovery for Cadmium ions (Cd2+) and showed selectivity towards Cd2+ over other metal ions like Pb2+, Cu2+, Ni2+, Co2+, and Zn2+ []. This suggests potential applications in environmental remediation and metal separation technologies.
- Catalysis: Quaternary ammonium salts derived from 1-(2-Furoyl)piperazine-substituted calix[n]arenes and a non-cyclic analogue were found to effectively catalyze one-pot Mannich reactions in water []. These reactions are important for synthesizing β-aminocarbonyl compounds, which have various applications in medicinal chemistry and materials science. The use of water as a solvent and the high catalytic efficiency contribute to the green chemistry aspects of this approach.
Q2: How is 1-(2-Furoyl)piperazine typically synthesized?
A2: One of the papers describes the synthesis of 1-(2-Furoyl)piperazine through a two-step process []:
Q3: What structural information about 1-(2-Furoyl)piperazine is available from the research?
A3: While the papers provided don't explicitly state the molecular formula and weight, these can be deduced from the structure:
- 1H NMR Spectroscopy: This technique is consistently used to characterize the synthesized 1-(2-Furoyl)piperazine and its derivatives [, , ].
- IR Spectroscopy: This method is also used to confirm the structure of the compound [].
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 1-(2-Furoyl)piperazine derivatives?
A4: Yes, one study focuses on synthesizing and evaluating the structure-activity relationship of 1-(2-Furoyl)piperazine-bearing benzamides as potential Butyrylcholinesterase inhibitors []. This suggests that modifications to the basic 1-(2-Furoyl)piperazine structure can lead to compounds with potential therapeutic applications, in this case, targeting neurological disorders like Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid](/img/structure/B32564.png)


![4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid](/img/structure/B32569.png)







